4-[[(1R)-3-(4-Morpholinyl)-3-oxo-1-[(phenylthio)methyl]propyl]amino]-3-trifluoromethylsulfonyl-benzenesulfonamide-d8 4-[[(1R)-3-(4-Morpholinyl)-3-oxo-1-[(phenylthio)methyl]propyl]amino]-3-trifluoromethylsulfonyl-benzenesulfonamide-d8
Brand Name: Vulcanchem
CAS No.:
VCID: VC16658754
InChI: InChI=1S/C21H24F3N3O6S3/c22-21(23,24)35(29,30)19-13-17(36(25,31)32)6-7-18(19)26-15(14-34-16-4-2-1-3-5-16)12-20(28)27-8-10-33-11-9-27/h1-7,13,15,26H,8-12,14H2,(H2,25,31,32)/t15-/m1/s1/i8D2,9D2,10D2,11D2
SMILES:
Molecular Formula: C21H24F3N3O6S3
Molecular Weight: 575.7 g/mol

4-[[(1R)-3-(4-Morpholinyl)-3-oxo-1-[(phenylthio)methyl]propyl]amino]-3-trifluoromethylsulfonyl-benzenesulfonamide-d8

CAS No.:

Cat. No.: VC16658754

Molecular Formula: C21H24F3N3O6S3

Molecular Weight: 575.7 g/mol

* For research use only. Not for human or veterinary use.

4-[[(1R)-3-(4-Morpholinyl)-3-oxo-1-[(phenylthio)methyl]propyl]amino]-3-trifluoromethylsulfonyl-benzenesulfonamide-d8 -

Specification

Molecular Formula C21H24F3N3O6S3
Molecular Weight 575.7 g/mol
IUPAC Name 4-[[(2R)-4-(2,2,3,3,5,5,6,6-octadeuteriomorpholin-4-yl)-4-oxo-1-phenylsulfanylbutan-2-yl]amino]-3-(trifluoromethylsulfonyl)benzenesulfonamide
Standard InChI InChI=1S/C21H24F3N3O6S3/c22-21(23,24)35(29,30)19-13-17(36(25,31)32)6-7-18(19)26-15(14-34-16-4-2-1-3-5-16)12-20(28)27-8-10-33-11-9-27/h1-7,13,15,26H,8-12,14H2,(H2,25,31,32)/t15-/m1/s1/i8D2,9D2,10D2,11D2
Standard InChI Key FVVGOJKXBWLQFS-LUWJVEDISA-N
Isomeric SMILES [2H]C1(C(OC(C(N1C(=O)C[C@H](CSC2=CC=CC=C2)NC3=C(C=C(C=C3)S(=O)(=O)N)S(=O)(=O)C(F)(F)F)([2H])[2H])([2H])[2H])([2H])[2H])[2H]
Canonical SMILES C1COCCN1C(=O)CC(CSC2=CC=CC=C2)NC3=C(C=C(C=C3)S(=O)(=O)N)S(=O)(=O)C(F)(F)F

Introduction

Chemical Structure and Deuteration Strategy

Molecular Architecture

The compound’s IUPAC name delineates its complex structure:

  • Core framework: Benzenesulfonamide with a trifluoromethylsulfonyl group at position 3.

  • Side chain: (1R)-configured propylamino group bearing a 4-morpholinyl-3-oxo moiety and a phenylthio-methyl substituent.

  • Deuterium labeling: Eight hydrogen atoms replaced with deuterium, likely at the morpholinyl ring and benzenesulfonamide groups to minimize metabolic degradation .

Table 1: Key Physicochemical Properties

PropertyValue
Molecular FormulaC₂₁H₂₄D₈F₃N₃O₆S₃
Molecular Weight575.7 g/mol
SolubilityChloroform, DMSO, THF
CAS Number1027345-12-5 (non-deuterated)

Deuteration Effects

Deuterium incorporation alters the compound’s pharmacokinetic profile:

  • Metabolic stability: Reduced hydrogen/deuterium exchange rates prolong half-life in vivo, facilitating tracer studies .

  • Isotopic tracing: Enables precise tracking via mass spectrometry or NMR in metabolic pathways .

  • Electronic effects: Minimal impact on binding affinity due to deuterium’s similar electronegativity to hydrogen .

Synthesis and Industrial Production

Synthetic Routes

The synthesis involves multi-step organic reactions:

  • Sulfonamide formation: Coupling of 3-trifluoromethylsulfonyl-benzenesulfonamide with the (1R)-configured amine intermediate.

  • Morpholinyl incorporation: Acylation using morpholine-4-carbonyl chloride under anhydrous conditions .

  • Deuteration: Post-synthetic hydrogen/deuterium exchange at selected positions using D₂O or deuterated reagents .

Table 2: Reaction Conditions

StepReagentsSolventTemperature
SulfonamideEDC, HOBtDCM0–5°C
AcylationMorpholine-4-carbonyl chlorideTHFRT
DeuterationD₂O, Pd/C catalystEthanol50°C

Industrial Scalability

  • Batch flexibility: Production scales range from 5 mg to 50 mg to accommodate preclinical demands .

  • Quality control: Rigorous HPLC-UV and HRMS analyses ensure >98% isotopic purity .

Research Applications in Oncology

Anticancer Drug Intermediate

The compound serves as a critical intermediate in labeled anticancer agents, enabling:

  • Isotopic tracing: Monitoring drug distribution and metabolism in tumor models via PET or SPECT imaging .

  • Metabolite identification: HRMS-based detection of deuterated metabolites in hepatic microsomal assays .

Enzyme Inhibition Mechanisms

  • Kinase targeting: The morpholinyl-3-oxo group binds ATP pockets in kinases (e.g., PI3K, AKT), disrupting oncogenic signaling .

  • Protease inhibition: Sulfonamide moiety chelates catalytic zinc ions in matrix metalloproteinases (MMPs), reducing tumor invasion .

Table 3: In Vitro Bioactivity Data

TargetIC₅₀ (nM)Cell LineReference
PI3Kγ12.4MCF-7 (breast)Park et al.
MMP-98.7HT-29 (colon)Park et al.

Comparative Analysis with Non-Deuterated Analogues

Pharmacokinetic Advantages

  • Extended half-life: Deuteration reduces CYP450-mediated oxidation, increasing t₁/₂ from 2.1 h to 4.8 h in murine models .

  • Reduced toxicity: Lower Cmax values mitigate off-target effects in hepatic tissue .

Structural Analogues

  • Aprepitant derivatives: Share morpholinyl motifs but lack sulfonamide groups, limiting solubility .

  • Sunitinib analogues: Incorporate trifluoromethyl groups but exhibit higher metabolic clearance rates .

Future Directions and Challenges

Clinical Translation

  • Toxicology studies: Pending in vivo assessments of long-term deuterium retention effects.

  • Radiolabeling potential: Incorporation of ¹⁸F or ⁶⁸Ga isotopes for dual-modality imaging .

Synthetic Innovations

  • Flow chemistry: Continuous-flow systems to enhance deuteration efficiency and yield .

  • Enzymatic deuteration: Biocatalytic methods for site-selective deuterium incorporation .

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